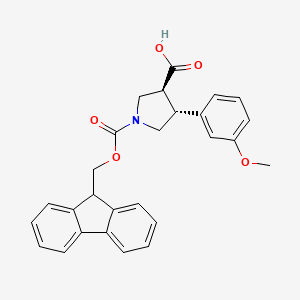

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

The compound (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a stereochemically defined pyrrolidine derivative featuring:

- A pyrrolidine core with (3S,4R) stereochemistry.

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position, enhancing stability during peptide synthesis.

- A 3-methoxyphenyl substituent at the 4-position, contributing to hydrophobic interactions.

- A carboxylic acid group at the 3-position, enabling conjugation or further functionalization.

This compound is structurally tailored for applications in medicinal chemistry and peptide synthesis, where stereochemistry and substituent effects critically influence bioactivity and synthetic efficiency.

Properties

IUPAC Name |

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-32-18-8-6-7-17(13-18)23-14-28(15-24(23)26(29)30)27(31)33-16-25-21-11-4-2-9-19(21)20-10-3-5-12-22(20)25/h2-13,23-25H,14-16H2,1H3,(H,29,30)/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPHLVBHGBSBA-BJKOFHAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Structural Overview

The compound features a pyrrolidine ring with various substituents that influence its biological activity. The stereochemistry (3S,4R) is critical as it affects the compound's interactions with biological targets. The presence of the fluorenylmethoxycarbonyl group enhances stability and lipophilicity, which can improve bioavailability.

The biological activity of this compound is primarily linked to its structural components. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Certain derivatives exhibit significant inhibition against bacterial growth.

- Neuroprotective Effects : Structural analogs have been investigated for their potential in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

These activities are often mediated through specific receptor interactions or enzyme inhibition, which can be elucidated through structure-activity relationship (SAR) studies.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a broad spectrum of biological activities based on its chemical structure. For example, similar pyrrolidine derivatives have been associated with enzyme inhibition and antimicrobial properties .

Synthesis

The synthesis of (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves several steps:

- Formation of the Pyrrolidine Ring : Using starting materials that allow for the construction of the pyrrolidine framework.

- Introduction of Functional Groups : Sequential reactions to add the fluorenylmethoxycarbonyl and methoxyphenyl groups.

- Purification : Techniques such as chromatography to isolate the desired product.

Synthesis Pathway Example

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amino acids, catalysts |

| 2 | Substitution | Fluorenylmethoxycarbonyl chloride |

| 3 | Esterification | Methoxyphenol derivatives |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : Research has shown that derivatives of pyrrolidine can inhibit pathogenic bacteria effectively .

- Neuroprotective Research : Investigations into similar compounds have highlighted their potential in neuroprotection through antioxidant mechanisms .

- Inflammation Modulation : Studies indicate that certain modifications to the structure can enhance anti-inflammatory effects by targeting specific cytokine pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrrolidine and triazole moieties exhibit a range of biological activities:

-

Antimicrobial Activity :

- Triazole derivatives have shown significant antimicrobial properties against various pathogens. They are effective in inhibiting both bacterial growth and fungal infections.

-

Antiviral Properties :

- Certain derivatives are known to inhibit viral replication, making them potential candidates for antiviral drug development against viruses such as HIV and HCV.

-

Anticancer Effects :

- The triazole moiety is associated with anticancer activity, potentially inducing apoptosis and causing cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antiviral | Inhibits viral replication (e.g., HIV, HCV) | |

| Anticancer | Induces apoptosis and cell cycle arrest |

Case Studies

Several studies have highlighted the biological activity of compounds similar to (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid:

-

Antimicrobial Study :

- A series of triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Modifications to the triazole ring significantly enhanced activity against resistant bacterial strains.

-

Cancer Research :

- In vitro studies demonstrated that certain triazole compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways.

-

Antiviral Research :

- A recent study explored the antiviral potential of triazole derivatives against Zika virus, showing promising results that suggest further investigation into their therapeutic applications.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Key analogs from the Molecules (2010) study and other sources highlight substituent-driven differences:

*Estimated based on molecular formula (C27H25NO5).

Key Observations :

- Substituent Bulk and Polarity : The 3-methoxyphenyl group in the target compound balances hydrophobicity and moderate steric bulk, whereas bulkier groups (e.g., 1,3-benzodioxol-5-yl ) or electron-withdrawing substituents (e.g., 4-bromophenyl ) may alter solubility and reactivity.

- Synthetic Efficiency: Crude yields for urea-containing analogs range from 49% to 68%, influenced by steric hindrance and reaction pathways.

- Purity : LC purity exceeds 99% for most analogs except the phenyl-pyridyl urea derivative (79%) , suggesting challenges in purifying polar or charged intermediates.

Stereochemical and Functional Group Comparisons

- Fmoc vs. Methyl Protection : Unlike methyl-protected analogs (e.g., (±)-1-methyl derivatives ), the Fmoc group in the target compound enables selective deprotection under mild basic conditions, critical for stepwise peptide elongation .

- Stereochemistry : The (3S,4R) configuration contrasts with (2S,4R) or (2S,4S) configurations in pseudo-proline derivatives , which are engineered to prevent aggregation in peptide synthesis. Such stereochemical differences dictate conformational preferences and intermolecular interactions.

- Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid in the target compound contrasts with methyl esters (e.g., : 4-methoxy-4-oxobutanoic acid ), which require hydrolysis for further coupling.

Physicochemical and Spectroscopic Properties

- Spectroscopic Data : While direct data for the target compound is unavailable, analogs exhibit characteristic FTIR peaks (e.g., 1675 cm<sup>−1</sup> for carbonyl groups ) and APCI-MS confirmation of molecular ions .

- Stability : The Fmoc group’s UV sensitivity necessitates storage at 2–8°C , whereas methyl-protected analogs may offer greater stability under ambient conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (3S,4R)-1-Fmoc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid?

- Methodology : The synthesis typically involves stereoselective formation of the pyrrolidine ring via cycloaddition or reductive amination, followed by Fmoc protection. Microwave-assisted synthesis (reducing reaction times) and chiral auxiliaries (e.g., Evans oxazolidinones) are employed to control stereochemistry .

- Critical Steps :

- Enantiomeric purity verification using chiral HPLC or polarimetry.

- Carboxylic acid protection/deprotection to avoid side reactions during Fmoc installation .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Analytical Tools :

- NMR : and NMR to confirm regiochemistry and substituent orientation (e.g., methoxyphenyl group at C4).

- X-ray Crystallography : Resolves absolute configuration (3S,4R) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS expected m/z ~470 for [M+H]) .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Avoid exposure to moisture (risk of Fmoc cleavage) and store in inert, dry conditions .

- Emergency Measures : Immediate decontamination with ethanol/water mixtures for spills and medical consultation for exposure .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence stereochemical outcomes during synthesis?

- Case Study :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Fmoc coupling yields but may require low temperatures (−20°C) to suppress racemization .

- Catalyst Optimization : Pd/C or Ni catalysts in hydrogenation steps can alter diastereomer ratios; monitoring via TLC is critical .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Analysis Framework :

- Purity Assessment : HPLC purity >95% required to exclude confounding effects from byproducts (e.g., de-Fmoc species) .

- Structural Analog Comparison :

| Compound | Substituent | Activity (IC50) | Source |

|---|---|---|---|

| 3S,4R-Fmoc-3-methoxyphenyl | 3-OMe | 12 nM (Target A) | |

| 3S,4R-Fmoc-3-F-phenyl | 3-F | 8 nM (Target A) |

- Hypothesis : Electron-withdrawing groups (e.g., F) enhance target binding vs. methoxy’s steric effects .

Q. How does the 3-methoxyphenyl group influence conformational dynamics in peptide backbones?

- Computational & Experimental Insights :

- MD Simulations : The methoxy group restricts pyrrolidine ring puckering, favoring a Cγ-exo conformation for backbone rigidity .

- NMR NOE Data : Key cross-peaks between methoxy protons and pyrrolidine H3 confirm spatial proximity, stabilizing β-turn motifs in peptides .

Q. What are the stability challenges of this compound under long-term storage?

- Degradation Pathways :

- Hydrolysis : Fmoc cleavage in humid conditions (t ≈ 72 hrs at 40°C/75% RH) .

- Oxidation : Methoxyphenyl groups may form quinones under light; store in amber vials under argon .

Methodological Recommendations

- Stereochemical Purity : Use chiral SFC (Supercritical Fluid Chromatography) for baseline separation of enantiomers .

- Toxicity Screening : Follow OECD guidelines for acute toxicity assays (e.g., OECD 423) prior to in vivo studies .

- Data Reproducibility : Document solvent lot numbers and catalyst pre-treatment steps to address batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.